![molecular formula C16H14BrN3OS2 B2630718 5-[(4-溴苯甲硫代)甲基]-4-苯基-4H-1,2,4-三唑-3-硫醇 CAS No. 344274-65-3](/img/structure/B2630718.png)

5-[(4-溴苯甲硫代)甲基]-4-苯基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

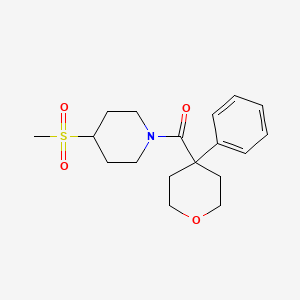

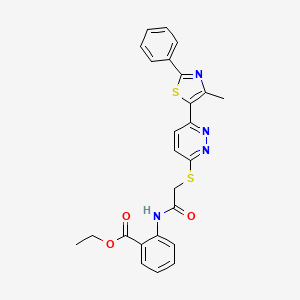

The compound “5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole . It has a molecular formula of C16H14BrN3OS2 and a molecular weight of 408.33. The 1,2,4-triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including the compound , involves various strategies . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole has been highlighted in the literature .Molecular Structure Analysis

The molecular structure of the compound was confirmed by single-crystal X-ray structure determination . A Density functional theory (DFT) (B3LYP/6-31G) calculation of the molecule was carried out . The full geometry optimization was carried out using a 6-31G basis set, and the frontier orbital energy .Chemical Reactions Analysis

1,2,4-Triazole compounds, including the compound , are known to react with various substances. For instance, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .科学研究应用

烷基化和氨基甲基化应用

5-取代的 4-苯基-4H-1,2,4-三唑-3-硫醇的烷基化、氨基(羟基)甲基化和氰乙基化已被探索用于创建具有高产率的新型 3-硫烷基-1,2,4-三唑。这些过程涉及在 KOH 存在下与各种化合物反应,从而产生广泛的衍生物,这些衍生物在材料科学和有机合成中的前体中具有潜在应用 (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016)。

新型 DNA 甲基化抑制剂的合成

已研究了 5-(4-烷氧基苄基)-4-甲基(苯基、烯丙基)-4H-1,2,4-三唑-3-硫醇通过氨基甲基化和氰乙基化反应的功能化。这些合成的化合物对癌症 DNA 甲基化显示出显着影响,表明它们在新型抗癌疗法的开发中具有潜在用途 (Hakobyan 等,2017)。

抗菌和药理特性

已经合成并评估了新的硫代氨基脲和 1,2,4-三唑衍生物的抗菌和药理特性。该合成涉及 4-苯基-4H-1,2,4-三唑-3-硫酮与溴乙酸乙酯的反应,从而产生具有抗菌活性和在治疗各种感染中具有潜在应用的化合物 (Popiołek 等,2011)。

杀虫活性

已制备并评估了一系列新的四唑连接的三唑衍生物对 Plodia interpunctella 的杀虫活性。这些化合物使用中间化合物合成,并显示出显着的活性,突出了它们在农业害虫防治中的潜在用途 (Maddila, Pagadala, & Jonnalagadda, 2015)。

抗氧化剂和抗菌剂评价

已合成并评估了新型 4-取代-1H-1,2,4-三唑衍生物的抗氧化剂和抗菌剂特性。这些衍生物显示出对 DPPH 和超氧化物自由基的显着清除作用,以及脂质过氧化抑制作用,表明它们在药理学和食品和化妆品中的防腐剂中具有潜在应用 (Baytas 等,2012)。

作用机制

Target of action

Compounds containing the 1,2,4-triazole moiety are known to have a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory effects . The specific targets of “5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol” would depend on its specific structure and properties.

Biochemical pathways

The affected biochemical pathways would depend on the specific targets of “5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol”. Compounds with similar structures have been found to affect a variety of pathways, including those involved in cell growth, inflammation, and infection .

Result of action

The molecular and cellular effects of “5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol” would depend on its mode of action and the biochemical pathways it affects. These could include changes in cell growth, inflammation, or infection, among others .

属性

IUPAC Name |

3-[(4-bromophenyl)methylsulfinylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3OS2/c17-13-8-6-12(7-9-13)10-23(21)11-15-18-19-16(22)20(15)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWPASYJINYKFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CS(=O)CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[2-[(3,3-Dimethyl-2H-1-benzofuran-5-yl)oxymethyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2630635.png)

![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2630643.png)

![2,5-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2630649.png)

![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2630650.png)

![2-(2-methoxy-4-methylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B2630658.png)